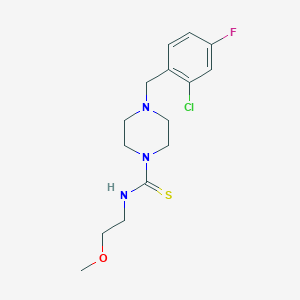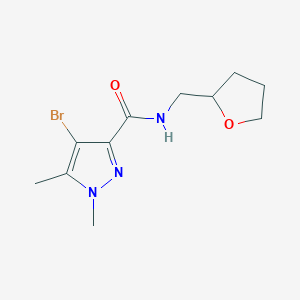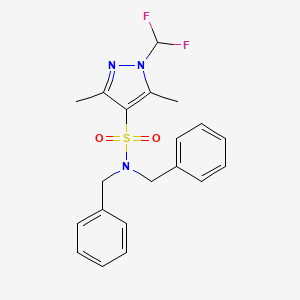![molecular formula C13H13BrF2N4O2S B14929391 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)
5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide core with a difluoromethoxy group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable benzamide derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The triazole ring is then formed via a cyclization reaction, and the ethylsulfanyl group is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors for diazotization reactions, which offer advantages such as improved safety, shorter reaction times, and energy savings .
化学反応の分析
Types of Reactions
5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as iodide or cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like potassium iodide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce iodinated or cyanated derivatives .
科学的研究の応用
5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The difluoromethoxy group and triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethyl 5-bromo-2-(difluoromethoxy)-3-iodobenzoate: This compound shares the brominated benzamide core and difluoromethoxy group but differs in the presence of an iodobenzoate moiety.
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene: This compound has a similar brominated benzene core but lacks the triazole ring and ethylsulfanyl group.
Uniqueness
5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C13H13BrF2N4O2S |
|---|---|
分子量 |
407.24 g/mol |
IUPAC名 |
5-bromo-2-(difluoromethoxy)-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C13H13BrF2N4O2S/c1-3-23-13-18-17-7(2)20(13)19-11(21)9-6-8(14)4-5-10(9)22-12(15)16/h4-6,12H,3H2,1-2H3,(H,19,21) |
InChIキー |
UEWUFEGLHREEQY-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929321.png)

![ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B14929333.png)
![7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929340.png)
![4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B14929350.png)
![5-(4-ethenylbenzyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14929356.png)
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)

![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
